molecular formula C14H12N6O3 B11687991 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide

2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide

Cat. No.: B11687991
M. Wt: 312.28 g/mol
InChI Key: APTSTZLMAKRZSY-FRKPEAEDSA-N
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Description

2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide is a complex organic compound that features a triazine ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide typically involves the condensation of 3,5-dihydroxy-1,2,4-triazine with indole-3-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazine or indole rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazine and indole moieties allow the compound to bind to specific sites on these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide is unique due to its combination of triazine and indole moieties, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and form complexes with metal ions makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C14H12N6O3

Molecular Weight

312.28 g/mol

IUPAC Name

2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C14H12N6O3/c21-12(5-11-13(22)17-14(23)20-18-11)19-16-7-8-6-15-10-4-2-1-3-9(8)10/h1-4,6-7,15H,5H2,(H,19,21)(H2,17,20,22,23)/b16-7+

InChI Key

APTSTZLMAKRZSY-FRKPEAEDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CC3=NNC(=O)NC3=O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CC3=NNC(=O)NC3=O

Origin of Product

United States

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